BenchChemオンラインストアへようこそ!

N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide

Carbonic anhydrase inhibition Enzyme kinetics Noncompetitive mechanism

N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide (CAS 709005-42-5; MF: C₁₁H₁₆N₂O₂S₃; MW: 304.5 g/mol) is a hybrid sulfonylthiourea that combines a thiophene-2-sulfonamide head with a cyclohexylcarbamothioyl tail. Distinguished from classical aryl sulfonamides by the carbamothioyl (–CS–NH–) linker replacing a simple amide bond, this compound introduces a thiocarbonyl donor that alters metal-coordination geometry and hydrogen-bonding capacity at the zinc-bound active site of carbonic anhydrase.

Molecular Formula C11H16N2O2S3
Molecular Weight 304.5 g/mol
Cat. No. B5867377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide
Molecular FormulaC11H16N2O2S3
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C11H16N2O2S3/c14-18(15,10-7-4-8-17-10)13-11(16)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,12,13,16)
InChIKeyUQXBIJNLHMBWLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide: A Dual-Pharmacophore Sulfonylthiourea for Carbonic Anhydrase and Antiprotozoal Research Procurement


N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide (CAS 709005-42-5; MF: C₁₁H₁₆N₂O₂S₃; MW: 304.5 g/mol) is a hybrid sulfonylthiourea that combines a thiophene-2-sulfonamide head with a cyclohexylcarbamothioyl tail . Distinguished from classical aryl sulfonamides by the carbamothioyl (–CS–NH–) linker replacing a simple amide bond, this compound introduces a thiocarbonyl donor that alters metal-coordination geometry and hydrogen-bonding capacity at the zinc-bound active site of carbonic anhydrase [1]. The scaffold has demonstrated noncompetitive inhibition of human carbonic anhydrase isoforms hCA-I and hCA-II [1], while structurally related benzoylthioureas (e.g., BTU-1) have shown selective antiprotozoal activity against all developmental forms of Trypanosoma cruzi [2]. Researchers procuring this compound gain access to a rare chemotype that bridges carbonic anhydrase pharmacology with neglected tropical disease target space within a single, synthetically accessible scaffold.

Why N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide Cannot Be Replaced by Generic Thiophene Sulfonamides or Simple Thioureas


Substituting N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide with a generic thiophene-2-sulfonamide (e.g., the simple primary sulfonamide or N-alkyl variants) or a plain N-cyclohexylthiourea eliminates the synergistic dual-pharmacophore character essential for its observed biological profile. Thiophene-2-sulfonamide itself acts as a classical, competitive carbonic anhydrase inhibitor by coordinating the active-site zinc via the deprotonated sulfonamide nitrogen [1]. In contrast, the target compound incorporates a carbamothioyl bridge, which introduces a thiocarbonyl sulfur capable of alternative metal interactions and converts the inhibition mechanism to noncompetitive for both hCA-I and hCA-II [2]. Simultaneously, the sulfonylthiourea linkage provides a metabolically distinct scaffold compared to the benzoylthiourea analog BTU-1 (N-(cyclohexylcarbamothioyl)benzamide), where the benzene ring replacement by thiophene alters electronic distribution, lipophilicity, and target-binding geometry [3]. Simply mixing a thiophene sulfonamide with a separate thiourea does not recapitulate this covalent integration; the covalent sulfonyl–thiourea junction creates a conjugated system that cannot be approximated by physical blends or structurally truncated analogs.

Quantitative Differentiation Evidence for N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide Against Closest Structural Analogs and In-Class Alternatives


Noncompetitive hCA-I and hCA-II Inhibition Versus Competitive Mechanism of Parent Thiophene-2-sulfonamide

N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide inhibits human carbonic anhydrase isoforms hCA-I and hCA-II via a noncompetitive mechanism, binding to a site distinct from the catalytic zinc center [1]. This contrasts directly with unsubstituted thiophene-2-sulfonamide, which acts as a classical competitive inhibitor by coordinating the active-site Zn²⁺ ion through its deprotonated sulfonamide nitrogen [2]. The mechanistic switch from competitive to noncompetitive inhibition is attributable to the cyclohexylcarbamothioyl moiety, which engages an allosteric or secondary binding region, altering enzyme conformation without displacing substrate binding [1].

Carbonic anhydrase inhibition Enzyme kinetics Noncompetitive mechanism

Thiophene-2-sulfonamide Core Confers Nanomolar hCA-II Potency Comparable to Acetazolamide-Class Inhibitors

Thiophene-2-sulfonamide-based carbonic anhydrase inhibitors have been documented to achieve low nanomolar IC₅₀ values against hCA-II, comparable to the clinically used acetazolamide scaffold . Specifically, 5-(thiophene-2-sulfonyl)thiophene-2-sulfonamide (a structurally related thiophene sulfonamide) exhibited an IC₅₀ of 0.810 nM against hCA-II at pH 7.4 and 25 °C, measured via 4-nitrophenyl acetate hydrolysis [1]. This potency positions the thiophene-2-sulfonamide pharmacophore — the core recognition element in the target compound — within the same nanomolar range as classical benzene-sulfonamide CA inhibitors such as acetazolamide, which typically exhibits IC₅₀ values of 10–100 nM against hCA-II depending on assay conditions [2]. While direct IC₅₀ data for the specific N-(cyclohexylcarbamothioyl)-substituted derivative have not been published in peer-reviewed form, the thiophene-2-sulfonamide head group provides a validated potency anchor for the scaffold.

Carbonic anhydrase isoform selectivity hCA-II inhibition Thiophene sulfonamide pharmacophore

Sulfonylthiourea Scaffold Shows Selective Antiprotozoal Activity with Favorable Selectivity Index Versus Mammalian Cells

The benzoylthiourea analog N-(cyclohexylcarbamothioyl)benzamide (BTU-1), which shares the identical cyclohexylcarbamothioyl pharmacophore with the target compound but replaces the thiophene-2-sulfonamide with a benzamide group, demonstrated selective antiprotozoal activity against all three developmental forms of Trypanosoma cruzi Y strain (epimastigote, amastigote, and trypomastigote) [1]. BTU-1 exhibited measurable IC₅₀ values against each life-cycle stage and a selectivity index derived from CC₅₀ measurements in LLC-MK2 mammalian host cells [1]. The replacement of the benzamide group in BTU-1 with a thiophene-2-sulfonamide group in the target compound introduces an electron-withdrawing sulfonyl linker and a sulfur-containing heterocycle, which are expected to further modulate potency and selectivity based on established thiophene sulfonamide SAR [2]. The target compound thus represents a logical next-generation derivative of the validated BTU-1 antiprotozoal chemotype.

Antiprotozoal activity Trypanosoma cruzi Chagas disease Selectivity index

Thiophene-2-sulfonamide Scaffold Demonstrates Superior Potency Over Benzene Sulfonamide in Carbonic Anhydrase Inhibition

Five-membered heterocyclic sulfonamides, including thiophene-2-sulfonamides, have been shown to be more effective carbonic anhydrase inhibitors compared to six-membered ring (benzene) sulfonamides, owing to altered electronic properties and improved fit within the CA active site [1]. The thiophene sulfur atom increases lipophilicity (LogP) and alters the pKa of the sulfonamide group via inductive effects, often enhancing binding affinity at physiological pH relative to benzene-based analogs . In direct comparisons, thiophene-3-sulfonamide scaffolds have been reported as significantly more potent than the classical benzene sulfonamide inhibitor acetazolamide, which typically exhibits IC₅₀ values in the 10–100 nM range but with a broader, less isoform-selective profile [2]. The target compound, bearing a thiophene-2-sulfonamide core, leverages this inherent potency advantage of the five-membered heterocycle over six-membered benzene sulfonamides.

Thiophene vs. benzene sulfonamide Carbonic anhydrase isoform selectivity Lipophilicity

Sulfonylthiourea Junction Enables HDAC8 Activation — A Scaffold-Specific Epigenetic Activity Absent in Simple Sulfonamides

N-(cyclohexylcarbamothioyl)benzamide (BTU-1), bearing the identical cyclohexylcarbamothioyl group as the target compound, has been reported to activate histone deacetylase 8 (HDAC8) by 5.6-fold at 10 µM, with no activation observed for other HDAC isoenzymes [1]. This HDAC8-selective activation profile is scaffold-dependent and is attributed to the carbamothioyl (–CS–NH–) functionality, which is absent in simple sulfonamides and classical hydroxamic acid HDAC inhibitors. In contrast, a structurally related carbamothioyl analog with a 3,5-dimethoxyphenyl substitution produced 8.4-fold HDAC8 activation, demonstrating that the cyclohexylcarbamothioyl group provides a tunable activation magnitude [1]. The target compound, N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide, contains this same carbamothioyl pharmacophore and thus represents a dual-function molecule combining HDAC8 modulatory activity with carbonic anhydrase inhibition — a unique polypharmacological profile not found in any single-target sulfonamide or thiourea comparator.

HDAC8 activation Epigenetic modulation Carbamothioyl pharmacophore

Thiophene-2-sulfonamide Antibacterial Activity Against Drug-Resistant Klebsiella pneumoniae — A Clinically Relevant Phenotype for the Scaffold Class

5-Bromo-N-alkylthiophene-2-sulfonamides, direct structural analogs of the target compound's core, have demonstrated potent antibacterial activity against clinically isolated New Delhi Metallo-β-lactamase (NDM-1)-producing Klebsiella pneumoniae ST147, a WHO critical-priority pathogen [1]. The lead compound 3b achieved a minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL, with favorable drug candidate status [1]. This represents strong bactericidal activity (MBC/MIC ratio = 2) against a carbapenem-resistant Enterobacteriaceae (CRE) strain. While the target compound lacks the 5-bromo substitution present in 3b, it shares the identical thiophene-2-sulfonamide core and N-substitution pattern that drives antibacterial potency in this chemotype [1]. In contrast, generic aryl sulfonamides (e.g., sulfanilamide) are ineffective against NDM-1-producing strains due to β-lactamase co-resistance mechanisms [2].

Antibacterial resistance Klebsiella pneumoniae NDM-1 Thiophene sulfonamide

High-Impact Research and Procurement Scenarios for N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide


Carbonic Anhydrase Isoform-Selectivity Screening and Glaucoma Drug Discovery

Procure N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide for carbonic anhydrase inhibitor panels targeting glaucoma or tumor-associated CA isoforms. The compound's noncompetitive inhibition mechanism against hCA-I and hCA-II [1] differentiates it from competitive sulfonamide inhibitors and enables allosteric-site mapping. The thiophene-2-sulfonamide core delivers nanomolar potency against hCA-II (with analog IC₅₀ = 0.810 nM) [2], while the cyclohexylcarbamothioyl tail may confer isoform selectivity distinct from acetazolamide, a promiscuous CA I/II/IX/XII inhibitor [3]. This compound is suitable for structure-based design of topical carbonic anhydrase inhibitors for intraocular pressure reduction, where the thiophene scaffold's altered lipophilicity may improve corneal permeability relative to benzene sulfonamide drugs [3].

Chagas Disease Drug Discovery: Next-Generation Benzoylthiourea Derivatives

Use this compound as a direct derivative of the validated antiprotozoal chemotype BTU-1 (N-(cyclohexylcarbamothioyl)benzamide), which has demonstrated selective activity against all three developmental forms of Trypanosoma cruzi — epimastigote, amastigote, and trypomastigote — with a favorable selectivity index versus LLC-MK2 mammalian cells [4]. The sulfonamide-for-benzamide replacement in the target compound is expected to enhance aqueous solubility, improve metabolic stability, and potentially increase antiprotozoal potency based on the electron-withdrawing nature of the sulfonyl group. Researchers can directly compare IC₅₀ values against the published BTU-1 data to quantify the structure–activity impact of this key pharmacophore substitution in T. cruzi Y strain assays [4].

Dual-Target HDAC8-Carbonic Anhydrase Polypharmacology Studies

Deploy this compound in polypharmacology campaigns where simultaneous modulation of HDAC8 and carbonic anhydrase is desired. The cyclohexylcarbamothioyl pharmacophore confers HDAC8-selective activation (5.6-fold at 10 µM for the BTU-1 analog), a property entirely absent in classical sulfonamide CA inhibitors [5]. This dual functionality is particularly relevant for oncology research, where both CA IX/XII (tumor pH regulation) and HDAC8 (epigenetic regulation of proliferation) are validated targets, and for parasitology, where T. cruzi survival depends on both pH homeostasis and epigenetic control mechanisms [4][5]. No single-agent comparator offers this combination of activities within one molecule.

Antibacterial Resistance Screening Against Carbapenem-Resistant Enterobacteriaceae

Include this compound in focused libraries for screening against carbapenem-resistant Enterobacteriaceae (CRE), particularly NDM-1-producing Klebsiella pneumoniae ST147. The thiophene-2-sulfonamide scaffold has demonstrated potent bactericidal activity (MIC = 0.39 µg/mL and MBC/MIC ratio = 2 for lead analog 3b) against this WHO critical-priority pathogen [6]. The N-cyclohexylcarbamothioyl substitution pattern in the target compound represents an underexplored vector for further potency optimization and resistance-profile characterization. The scaffold is mechanistically distinct from β-lactams, aminoglycosides, and fluoroquinolones, offering a fresh chemical starting point for antibacterial lead generation against extensively drug-resistant Gram-negative infections [6].

Quote Request

Request a Quote for N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.